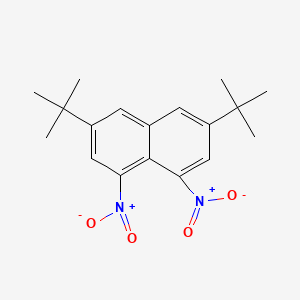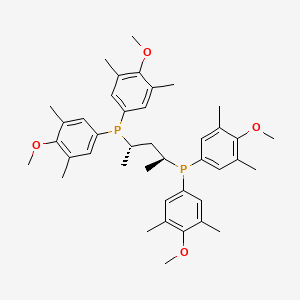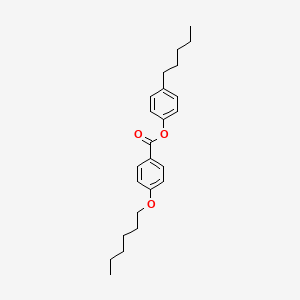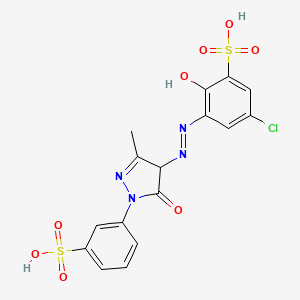
Bis(nonane-4,6-dionato-O,O')copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(nonane-4,6-dionato-O,O’)copper is a heterocyclic organic compound with the molecular formula C₁₈H₃₀CuO₄ and a molecular weight of 373.9744 g/mol . This compound is known for its unique coordination chemistry, where copper is coordinated by two nonane-4,6-dionato ligands through oxygen atoms. It is often used in various research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(nonane-4,6-dionato-O,O’)copper typically involves the reaction of copper(II) salts with nonane-4,6-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve copper(II) acetate or copper(II) chloride in ethanol.
- Add nonane-4,6-dione to the solution.
- Introduce a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the copper complex.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the resulting precipitate and wash with cold ethanol to obtain the pure Bis(nonane-4,6-dionato-O,O’)copper complex .
Industrial Production Methods
Industrial production methods for Bis(nonane-4,6-dionato-O,O’)copper are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and filtration systems helps in efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(nonane-4,6-dionato-O,O’)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: Ligand substitution reactions can occur where the nonane-4,6-dionato ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Coordination: Coordination reactions are typically carried out in polar solvents like water or acetonitrile.
Major Products Formed
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Bis(nonane-4,6-dionato-O,O’)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Bis(nonane-4,6-dionato-O,O’)copper involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. This property is crucial in catalytic applications where the compound acts as an electron mediator. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(acetylacetonato)copper(II)
- Bis(benzoylacetonato)copper(II)
- Bis(1,1,1-trifluoropentane-2,4-dionato-O,O’)copper
Uniqueness
Bis(nonane-4,6-dionato-O,O’)copper is unique due to its longer carbon chain in the ligand, which can influence its solubility, stability, and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Eigenschaften
CAS-Nummer |
17653-76-8 |
|---|---|
Molekularformel |
C18H30CuO4 |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
copper;(Z)-6-oxonon-4-en-4-olate |
InChI |
InChI=1S/2C9H16O2.Cu/c2*1-3-5-8(10)7-9(11)6-4-2;/h2*7,10H,3-6H2,1-2H3;/q;;+2/p-2/b2*8-7-; |
InChI-Schlüssel |
UWGXAIDOPQIJMO-ATMONBRVSA-L |
Isomerische SMILES |
CCC/C(=C/C(=O)CCC)/[O-].CCC/C(=C/C(=O)CCC)/[O-].[Cu+2] |
Kanonische SMILES |
CCCC(=CC(=O)CCC)[O-].CCCC(=CC(=O)CCC)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



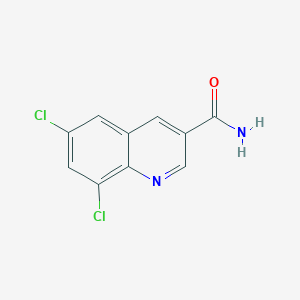

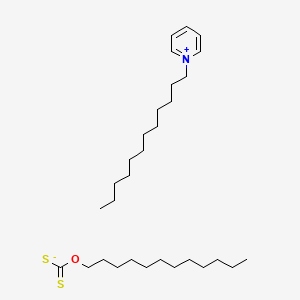

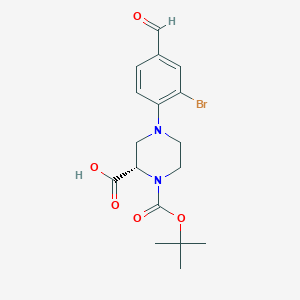
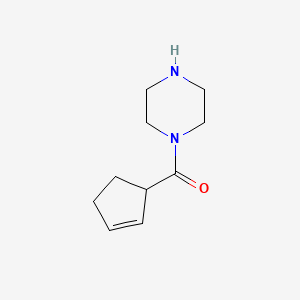

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
